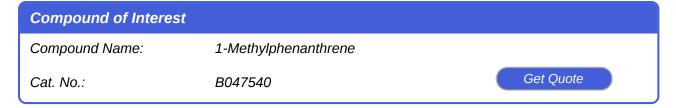


Spectroscopic Profile of 1-Methylphenanthrene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methylphenanthrene**, a polycyclic aromatic hydrocarbon (PAH). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for the identification, characterization, and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **1-methylphenanthrene** are summarized in the tables below, providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for **1-Methylphenanthrene**[1]



Chemical Shift (δ) ppm	Description
8.717	Aromatic Proton
8.598	Aromatic Proton
7.969	Aromatic Proton
7.910	Aromatic Proton
7.798	Aromatic Proton
7.657	Aromatic Proton
7.603	Aromatic Proton
7.557	Aromatic Proton
7.460	Aromatic Proton
2.769	Methyl Protons

Note: Data acquired in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Spectroscopic Data for **1-Methylphenanthrene**

While ¹³C NMR spectroscopy is a standard technique for the structural elucidation of organic molecules like **1-methylphenanthrene**, a detailed and unambiguously assigned list of chemical shifts is not readily available in publicly accessible databases. The aromatic region for phenanthrene derivatives typically appears between 120 and 140 ppm, with quaternary carbons appearing at lower fields. The methyl carbon would be expected to appear at a much higher field, typically in the range of 15-25 ppm.

Infrared (IR) Spectroscopy

Key IR Absorption Bands for 1-Methylphenanthrene



Wavenumber (cm ⁻¹)	Interpretation	Sample Preparation
3050	Aromatic C-H stretch	KBr Pellet
2920	Aliphatic C-H stretch (methyl group)	KBr Pellet
1600, 1490, 1450	Aromatic C=C skeletal vibrations	KBr Pellet
880, 810, 740	Aromatic C-H out-of-plane bending	KBr Pellet

Note: The exact peak positions and intensities can vary with the sample preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima (λmax) for **1-Methylphenanthrene**[2]

Wavelength (λmax) nm	Molar Absorptivity (ε) L·mol ⁻¹ ·cm ⁻¹	Solvent
~254	Not specified	Heptane
~297	Not specified	Heptane
~338	Not specified	Heptane
~354	Not specified	Heptane

Note: The UV-Vis spectrum of phenanthrene and its derivatives is characterized by multiple fine-structured bands corresponding to $\pi \to \pi$ transitions.*

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy



¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: A sample of 1.1 mg of **1-methylphenanthrene** was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: The ¹H NMR spectrum was recorded on a Varian CFT-20 spectrometer operating at a frequency of 399.65 MHz.[3] The ¹³C NMR spectrum was obtained using a Varian XL-100 instrument.[3]
- Data Acquisition: For the ¹H NMR spectrum, standard acquisition parameters were used. For the ¹³C NMR spectrum, proton decoupling was employed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections were applied to the spectrum.

Infrared (IR) Spectroscopy

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of **1-methylphenanthrene** was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
- Data Processing: The background spectrum was automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.



UV-Vis Spectroscopy

UV-Vis Spectroscopy Protocol

- Sample Preparation: A stock solution of 1-methylphenanthrene was prepared by accurately
 weighing a small amount of the compound and dissolving it in a known volume of
 spectroscopic grade heptane. Serial dilutions were made to obtain a final concentration
 suitable for UV-Vis analysis, ensuring the absorbance values fall within the linear range of
 the instrument (typically 0.1-1.0).
- Instrumentation: The UV-Vis absorption spectrum was recorded on a spectrophotometer.
- Data Acquisition: A baseline was recorded using a cuvette filled with the pure solvent (heptane). The sample solution was then placed in the cuvette, and the absorption spectrum was recorded over a wavelength range of approximately 200-400 nm.
- Data Analysis: The wavelengths of maximum absorbance (λmax) were identified from the spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Methylphenanthrene**, from sample preparation to structural elucidation.



Sample Preparation 1-Methylphenanthrene Sample NMR IR **UV-Vis** Dissolution in Preparation of Dilution in Deuterated Solvent (CDCl3) **KBr Pellet** Spectroscopic Solvent (Heptane) Data Acquisition NMR Spectrometer FTIR Spectrometer **UV-Vis Spectrophotometer** (1H and 13C NMR) Data Analysis Chemical Shifts (δ) Vibrational Frequencies (cm⁻¹) Absorption Maxima (λmax) Coupling Constants (J) **Functional Groups** π -Conjugation Structural Interpretation Structural Elucidation of 1-Methylphenanthrene

Spectroscopic Analysis Workflow for 1-Methylphenanthrene

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Caption: Workflow for the spectroscopic characterization of **1-Methylphenanthrene**.

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